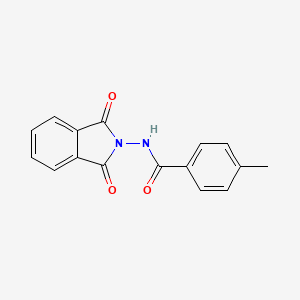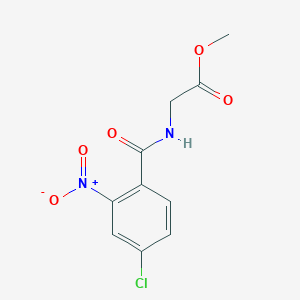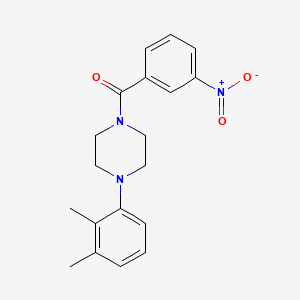
4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, also known as BAY 41-2272, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have vasodilatory effects and potential therapeutic applications in cardiovascular diseases.
Mecanismo De Acción
4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 activates sGC by binding to the heme group of the enzyme, which leads to the production of cGMP. cGMP then activates protein kinase G, which leads to the relaxation of smooth muscle cells and subsequent vasodilation.
Biochemical and Physiological Effects
4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has been shown to have potent vasodilatory effects in vitro and in vivo. It has also been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. Additionally, 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has several advantages for lab experiments, including its potent vasodilatory effects and its ability to activate sGC. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272, including:
1. Further studies on its potential therapeutic applications in cardiovascular diseases, such as pulmonary hypertension and heart failure.
2. Studies on its potential anti-inflammatory effects in other disease models.
3. Development of more potent and selective sGC activators.
4. Studies on the pharmacokinetics and pharmacodynamics of 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 in humans.
5. Development of new formulations of 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-(2-oxo-2-piperidin-1-yl) ethylamine in the presence of a base such as triethylamine. The reaction yields 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as pulmonary hypertension and heart failure. It has been shown to have vasodilatory effects by activating sGC, which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells.
Propiedades
IUPAC Name |
4-fluoro-N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-16(11-14(18)17-9-3-2-4-10-17)21(19,20)13-7-5-12(15)6-8-13/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBDHKJPQHSYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)



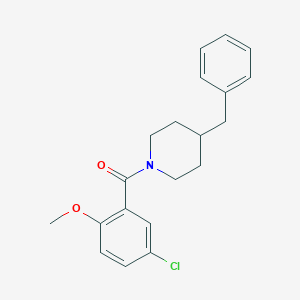
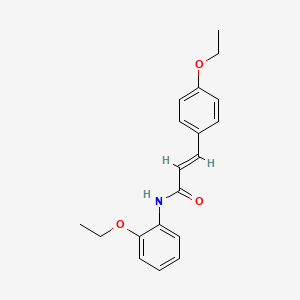
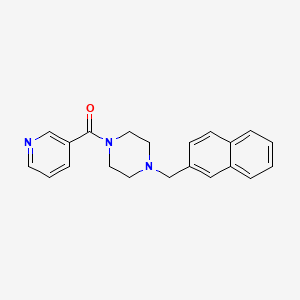
![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

